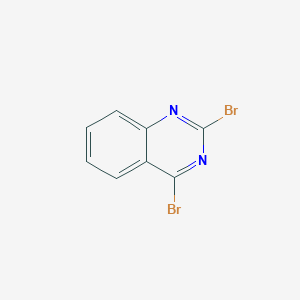

2,4-Dibromoquinazoline

Description

Properties

IUPAC Name |

2,4-dibromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAGRHVFMGOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470070 | |

| Record name | 2,4-dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872998-61-3 | |

| Record name | 2,4-dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of 2,4-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromoquinazoline, a key intermediate in the development of various biologically active compounds. Due to the limited availability of direct literature on the synthesis of this compound, this guide presents a robust synthetic strategy based on the well-established synthesis of its chloro-analogue, 2,4-dichloroquinazoline. The guide details the proposed reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities. The introduction of halogen atoms, such as bromine, at the 2 and 4-positions of the quinazoline ring system provides versatile handles for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science. This document outlines the most plausible and efficient method for the preparation of this compound, starting from the readily available 2,4-quinazolinedione.

Proposed Synthetic Pathway

The most logical and efficient route to this compound is a two-step process commencing with the synthesis of 2,4-quinazolinedione from anthranilic acid, followed by a bromination reaction.

Step 1: Synthesis of 2,4-Quinazolinedione

The initial step involves the cyclization of anthranilic acid with a suitable one-carbon synthon, typically urea or potassium cyanate, to form 2,4-quinazolinedione. This reaction proceeds in high yield and provides a stable, crystalline intermediate.

Step 2: Bromination of 2,4-Quinazolinedione

The key transformation is the conversion of the diketo functionality of 2,4-quinazolinedione to the corresponding dibromo derivative. This is analogous to the well-documented chlorination using phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅). For the bromination, a potent brominating agent such as phosphorus pentabromide (PBr₅), or a mixture of phosphorus tribromide (PBr₃) and bromine, is proposed. Phosphorus pentabromide is known to be effective in converting keto groups and hydroxyl groups (present in the tautomeric enol form) to bromides.

The overall proposed synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Reaction Mechanism

The bromination of 2,4-quinazolinedione with phosphorus pentabromide is believed to proceed through a mechanism involving the tautomeric forms of the starting material. 2,4-Quinazolinedione exists in equilibrium with its enol and di-enol tautomers.

-

Tautomerization: The reaction is initiated by the tautomerization of the 2,4-quinazolinedione (amide form) to its more reactive enol forms, 4-hydroxy-2(1H)-quinazolinone and 2,4-dihydroxyquinazoline.

-

Activation of Hydroxyl Groups: Phosphorus pentabromide (PBr₅) acts as a strong Lewis acid and a source of bromide ions. It activates the hydroxyl groups of the enol tautomers by forming a phosphonium intermediate. This is a highly reactive species with a good leaving group.

-

Nucleophilic Attack by Bromide: A bromide ion, either from the dissociation of PBr₅ or from the reaction medium, then acts as a nucleophile, attacking the electron-deficient carbon atom (C4 and subsequently C2) and displacing the activated oxygen as a phosphate byproduct.

-

Aromatization: The final step involves the elimination of HBr and the formation of the stable aromatic this compound ring system.

The proposed mechanism is illustrated in the following diagram:

Caption: Proposed mechanism for the bromination of 2,4-quinazolinedione.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported, data from the analogous synthesis of 2,4-dichloroquinazoline provides a valuable benchmark. The yields for the chlorination of 2,4-quinazolinedione are typically high, often exceeding 80-90% under optimized conditions. It is reasonable to expect similar yields for the bromination reaction, although reaction times and temperatures may need to be adjusted due to the different reactivity of the brominating agents.

| Reaction Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) (for Chloro-analogue) |

| 1 | Anthranilic Acid | Urea | Neat | 180-190 | 2-3 | >95 |

| 2 | 2,4-Quinazolinedione | POCl₃ / PCl₅ | POCl₃ (reflux) | 110-120 | 4-6 | 85-95 |

| 2 (Proposed) | 2,4-Quinazolinedione | PBr₅ | Toluene (reflux) | 110 | 6-8 | Estimated 80-90 |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Phosphorus halides are corrosive and react violently with water.

Protocol 1: Synthesis of 2,4-Quinazolinedione

-

Reactant Preparation: In a 250 mL round-bottom flask, thoroughly mix anthranilic acid (13.7 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

-

Reaction: Heat the mixture in an oil bath at 180-190 °C for 2-3 hours. The mixture will melt, and ammonia gas will be evolved.

-

Work-up: Cool the reaction mixture to room temperature. Add 100 mL of 2 M sodium hydroxide solution and heat the mixture to dissolve the product.

-

Precipitation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Isolation: Collect the white precipitate of 2,4-quinazolinedione by vacuum filtration, wash with cold water, and dry in an oven at 100 °C.

Protocol 2: Synthesis of this compound (Proposed)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for HBr gas, place 2,4-quinazolinedione (8.1 g, 0.05 mol) and phosphorus pentabromide (43.0 g, 0.1 mol).

-

Reaction: Add 50 mL of anhydrous toluene as a solvent. Heat the mixture to reflux (approximately 110 °C) with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. While direct experimental data for this specific compound is limited, the proposed methodology, based on well-established chemical principles and analogous reactions, offers a reliable pathway for its preparation. The provided information on the reaction mechanism, quantitative estimates, and detailed protocols will be a valuable resource for researchers in organic synthesis and drug discovery. Further optimization of the proposed reaction conditions may be necessary to achieve the highest possible yields and purity.

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,4-Dibromoquinazoline. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and theoretical knowledge to present a detailed profile. It covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, spectroscopic characteristics, and an analysis of its chemical reactivity, particularly concerning nucleophilic substitution. Furthermore, this guide explores the significant biological activities and associated signaling pathways of the broader class of 2,4-disubstituted quinazolines, highlighting the potential of the this compound core in drug discovery and development.

Chemical Properties and Structure

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂N₂.[1][2] Its structure consists of a pyrimidine ring fused to a benzene ring, with bromine atoms substituted at the 2 and 4 positions. This substitution pattern significantly influences the compound's reactivity and potential biological activity.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Br₂N₂ | [1][2] |

| Molecular Weight | 287.94 g/mol | [1] |

| Boiling Point | 406.583 °C at 760 mmHg | [3] |

| Density | 2.023 g/cm³ | [3] |

| Refractive Index | 1.71 | [3] |

| Flash Point | 199.695 °C | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and methanol (predicted based on analogs).[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached from the readily available precursor, quinazoline-2,4-dione (also known as 2,4-dihydroxyquinazoline). This method is analogous to the synthesis of 2,4-dichloroquinazoline, a common intermediate in medicinal chemistry. The process involves the conversion of the hydroxyl groups to bromine atoms using a suitable brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound from quinazoline-2,4-dione.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar halogenations of quinazolinediones.

Materials:

-

Quinazoline-2,4-dione

-

Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅) and Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Toluene or another high-boiling inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinazoline-2,4-dione (1 equivalent) and phosphorus oxybromide (3-5 equivalents) in a high-boiling inert solvent like toluene is prepared. A catalytic amount of N,N-dimethylaniline can be added.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: The acidic aqueous mixture is carefully neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The four protons on the benzene ring will exhibit a complex splitting pattern (a series of doublets and triplets of doublets) due to their coupling with each other. The chemical shifts will be influenced by the electron-withdrawing nature of the fused pyrimidine ring and the bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the quinazoline ring system. The carbons attached to the bromine atoms (C2 and C4) are expected to appear at a lower field (higher ppm value) compared to the other carbons, although the heavy atom effect of bromine can sometimes cause a slight upfield shift. The quaternary carbons of the fused ring system will also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

C=N stretching vibrations in the 1620-1550 cm⁻¹ region.

-

C=C aromatic stretching vibrations around 1600 and 1475 cm⁻¹.

-

C-H aromatic stretching vibrations above 3000 cm⁻¹.

-

C-Br stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This will result in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The molecular ion peak [M]⁺ would be observed at m/z 286, corresponding to the monoisotopic mass.

Crystal Structure

No experimental crystal structure of this compound has been reported in the Cambridge Structural Database. However, based on the planar nature of the quinazoline ring system, the molecules are expected to pack in a layered fashion in the solid state, potentially with intermolecular Br···N or Br···π interactions influencing the crystal packing. X-ray diffraction analysis would be required to determine the precise bond lengths, bond angles, and packing arrangement.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the susceptibility of the C2 and C4 positions to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the presence of good leaving groups (bromide ions), makes these positions highly electrophilic.

Nucleophilic Aromatic Substitution

Studies on the analogous 2,4-dichloroquinazoline have shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[5][6] This regioselectivity is attributed to the greater positive charge density at the C4 carbon. Therefore, reactions with one equivalent of a nucleophile under mild conditions are expected to result in the selective substitution of the bromine atom at the C4 position. Substitution at the C2 position generally requires harsher reaction conditions, such as higher temperatures or the use of a catalyst.[7]

Caption: Regioselective nucleophilic substitution of this compound.

This differential reactivity allows for the stepwise and selective introduction of different functional groups at the C2 and C4 positions, making this compound a versatile building block for the synthesis of a diverse library of quinazoline derivatives.

Biological Activities and Signaling Pathways of 2,4-Disubstituted Quinazolines

While there is a lack of specific biological data for this compound itself, the 2,4-disubstituted quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of potent biological activities.[8]

Anticancer Activity

Many 2,4-disubstituted quinazoline derivatives have demonstrated significant anticancer properties through various mechanisms of action:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR tyrosine kinase, a key player in cancer cell proliferation and survival.[9][10]

-

NF-κB Pathway Inhibition: Certain 4-aminoquinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[9]

-

Tubulin Polymerization Inhibition: Some 2,4-disubstituted quinazolines act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[1]

-

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of PARP-1, an enzyme involved in DNA repair, making them potential therapeutics for cancers with deficiencies in other DNA repair pathways.[1]

-

Anti-Angiogenesis: 2,4-Disubstituted quinazolines have been shown to possess anti-angiogenic properties by inhibiting the proliferation, adhesion, and migration of endothelial cells.[11][12]

A key signaling pathway implicated in the anticancer activity of some 2,4-disubstituted quinazolines involves the downregulation of the c-myc oncogene and the subsequent activation of the p53 tumor suppressor protein, leading to apoptosis.[11]

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS Reg. No. 13684-28-1 [webbook.nist.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of 2,4-Dibromoquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,4-dibromoquinazoline derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is curated from recent scientific literature to support researchers and professionals in the field of drug discovery and development.

Introduction to Quinazoline Derivatives

Quinazolines are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a benzene ring to a pyrimidine ring forms the core quinazoline structure, which serves as a versatile scaffold for the development of therapeutic agents. The introduction of bromine atoms at the 2 and 4 positions of the quinazoline ring can significantly influence the molecule's physicochemical properties and biological efficacy, often enhancing its potency.

Anticancer Activities

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various quinazoline derivatives, including those with bromine substitutions, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for this compound are not extensively reported, the data for structurally related bromo-substituted quinazolinones provide valuable insights into their potential.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | 11.23 | [1] |

| 6,8-dibromo-4(3H)quinazolinone XIIIb | MCF-7 (Breast Cancer) | 1.7 (µg/mL) | [1] |

| 2-chloroquinazoline derivative 16 | A549 (Lung), NCI-H460 (Lung), HCT116 (Colon), MCF7 (Breast), PC3 (Prostate), HeLa (Cervical) | In the micromolar range | [2] |

| Quinazoline-chalcone 14g | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622–1.81 | [3] |

| Benzylquinazoline derivative 6 | HCT116, RPMI-8226, s180 | 0.24–6.9 | [4] |

Antimicrobial Activities

This compound derivatives and their analogs have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | E. coli | 1.56 | [5] |

| S. typhimurium | 3.125 | [5] | |

| L. monocytogenes | 1.56 | [5] | |

| S. aureus | 25 | [5] | |

| P. aeruginosa | 25 | [5] | |

| B. cereus | 25 | [5] | |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | C. albicans | 0.78 | [5] |

| A. flavus | 0.097 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide comprehensive protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2,4-Disubstituted-6,8-dibromoquinazolines

A representative synthetic protocol for 2,4-disubstituted-6,8-dibromoquinazolines is the one-pot, multi-component reaction, which is a variation of the Friedländer annulation.[6]

Materials:

-

1-(2-Amino-3,5-dibromophenyl)ethanone

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 1-(2-Amino-3,5-dibromophenyl)ethanone (1.0 mmol), the aromatic aldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).[6]

-

Add glacial acetic acid (15 mL) as the solvent and reaction medium.[6]

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water and then with a small amount of cold ethanol.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aryl-4-methyl-6,8-dibromoquinazoline.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension of the microorganism (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinazoline derivatives in the broth medium in the wells of a 96-well microplate.

-

Inoculation: Add an equal volume of the microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[8]

-

Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

-

Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways that are dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine kinase. They compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[10][11]

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

c-Myc/Nucleolin Signaling Pathway

Some quinazoline derivatives have been shown to down-regulate the expression of the c-Myc oncogene. This can be achieved by stabilizing the G-quadruplex structure in the c-Myc promoter region, which in turn inhibits its transcription. Nucleolin is a protein that can also bind to this G-quadruplex and regulate c-Myc expression.[12][13][14]

Caption: c-Myc/Nucleolin pathway and its modulation by quinazolines.

p97/VCP Signaling Pathway

The protein p97 (also known as VCP) is an ATPase that plays a critical role in protein quality control, including the ubiquitin-proteasome system. Inhibition of p97 ATPase activity by certain quinazoline derivatives can lead to the accumulation of ubiquitinated proteins and induce cell cycle arrest and apoptosis in cancer cells.[4][15][16]

Caption: p97/VCP pathway and its inhibition by quinazoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The C-Terminal of Nucleolin Promotes the Formation of the c-MYC G-Quadruplex and Inhibits c-MYC Promoter Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of Nucleolin as a c-myc G-quadruplex-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific inhibition of p97/VCP ATPase and kinetic analysis demonstrate interaction between D1 and D2 ATPase domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,4-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 2,4-dibromoquinazoline stands out as a highly versatile and reactive intermediate, enabling the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the medicinal chemistry applications of this compound, detailing its use in the development of anticancer and antimicrobial agents. This document outlines key synthetic strategies, presents quantitative biological data, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Synthetic Strategies and Chemical Reactivity

This compound serves as a key building block for the synthesis of 2,4-disubstituted quinazolines through sequential and regioselective substitution reactions. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for controlled and diverse functionalization.

Experimental Workflow for Sequential Substitution:

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position of this compound is more susceptible to nucleophilic attack than the bromine at the C2 position. This regioselectivity allows for the straightforward synthesis of 2-bromo-4-substituted quinazolines.

General Experimental Protocol for Nucleophilic Aromatic Substitution at C4:

To a solution of this compound in a suitable solvent such as 2-propanol or acetonitrile, the desired amine (1.0-1.2 equivalents) is added. The reaction mixture is then stirred at room temperature or heated to reflux for a specified time (typically 2-24 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 2-bromo-4-aminoquinazoline derivative.

Suzuki-Miyaura Coupling

The remaining bromine at the C2 position of the 2-bromo-4-aminoquinazoline intermediate can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

General Experimental Protocol for Suzuki-Miyaura Coupling at C2:

In a reaction vessel, the 2-bromo-4-aminoquinazoline derivative, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Kinase Inhibition

Many 2,4-disubstituted quinazolines act as ATP-competitive inhibitors of tyrosine kinases. The quinazoline core mimics the adenine ring of ATP, while the substituents at the C2 and C4 positions provide crucial interactions with the kinase active site, leading to potent and selective inhibition.

EGFR Signaling Pathway:

VEGFR-2 Signaling Pathway:

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2,4-disubstituted quinazoline derivatives.

| Compound ID | C2-Substituent | C4-Substituent | Cell Line | IC₅₀ (µM) | Citation |

| 1 | 4-Nitrophenylamino | 2-Hydroxyethylamino | MCF-7 | 11.1 | [1] |

| 2 | 4-Nitrophenylamino | 3-Hydroxypropylamino | HCT-116 | 9.1 | [1] |

| 3 | Imidazole | Varies | HCT-116 | 2.65 | [2] |

| 4 | Benzotriazole | Varies | MCF-7 | 3.45 | [2] |

Experimental Protocols for Anticancer Evaluation

MTT Assay for Cytotoxicity:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a non-linear regression curve fit.[3][4][5][6][7]

Kinase Inhibition Assay (General Protocol):

-

Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound in a kinase assay buffer.

-

Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC₅₀ value.[8][9][10][11][12][13][14][15][16][17][18]

Antimicrobial Applications

In addition to their anticancer properties, 2,4-disubstituted quinazolines have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various microbial strains.

| Compound ID | C2-Substituent | C4-Substituent | Microorganism | MIC (µg/mL) | Citation |

| 5 | Phenyl | 4-Fluorophenylamino | S. aureus | 32 | [16] |

| 6 | Phenyl | 4-Chlorophenylamino | S. aureus | 32 | [16] |

| 7 | Varies | 4-Chlorophenylamino | E. coli | 128 | [19] |

| 8 | Varies | 4-Methoxyphenylamino | P. aeruginosa | 32 | [19] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its differential reactivity at the C2 and C4 positions allows for the synthesis of a wide range of disubstituted quinazoline derivatives with potent biological activities. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents, coupled with the well-defined synthetic routes and biological evaluation methods, underscores the continued importance of this compound in the quest for novel therapeutic agents. Further exploration of this scaffold holds significant promise for the development of next-generation drugs to address unmet medical needs.

References

- 1. Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes | Semantic Scholar [semanticscholar.org]

- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2,3-AND 2,4-DISUBSTITUTED QUINAZOLINE AND QUINAZOLINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20120283436A1 - Facile preparation of 4-substituted quinazolines and related heterocycles - Google Patents [patents.google.com]

- 19. m.youtube.com [m.youtube.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

2,4-Dibromoquinazoline: A Versatile Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromoquinazoline is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine atoms at the C2 and C4 positions make it an exceptionally versatile intermediate for the synthesis of a diverse array of functionalized quinazoline derivatives. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its utility in the development of targeted therapeutics. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and biological mechanisms are presented to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic tool.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Among the various quinazoline precursors, 2,4-dihaloquinazolines, and specifically this compound, have emerged as highly valuable intermediates due to their facile and regioselective reactivity with a wide range of nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the good leaving group ability of the bromine atoms, renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the sequential and controlled introduction of various substituents, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science applications.

Synthesis and Physicochemical Properties

Table 1: Physicochemical and Spectral Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄Br₂N₂ | [2] |

| Molecular Weight | 287.94 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 872998-61-3 | [2] |

Note: Detailed experimental data for melting point and NMR were not explicitly found for this compound in the provided search results and would need to be determined experimentally.

Chemical Reactivity and Regioselectivity

The hallmark of this compound's utility is the differential reactivity of the C2 and C4 positions towards nucleophiles. The C4 position is significantly more electrophilic and therefore more susceptible to nucleophilic attack under milder reaction conditions. This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the Meisenheimer intermediate formed during the SNAr reaction at C4.[4] Consequently, substitution at the C2 position generally requires more forcing conditions, such as higher temperatures or the use of stronger nucleophiles.[4] This reactivity profile enables a stepwise functionalization of the quinazoline core.

Caption: Regioselective substitution of this compound.

Applications in Synthesis

The regioselective reactivity of this compound has been extensively exploited in the synthesis of a wide range of biologically active molecules.

Synthesis of 2,4-Disubstituted Quinazolines

The sequential substitution of the bromine atoms allows for the introduction of two different nucleophiles, leading to a diverse array of 2,4-disubstituted quinazolines. This strategy is particularly valuable in the construction of compound libraries for high-throughput screening.

Table 2: Examples of Nucleophilic Substitution Reactions on 2,4-Dihaloquinazolines

| Starting Material | Nucleophile(s) | Product | Yield (%) | Reference |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | N-(3-Chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | 65 | [5] |

| 2,4-Dichloroquinazoline | 2-Aminoethanol, then Benzylamine | 2-((2-(Benzylamino)quinazolin-4-yl)amino)ethan-1-ol | Not specified | [6] |

| 2,4-Dichloroquinazoline | Hydrazine hydrate | 2-Chloro-4-hydrazinylquinazoline | Not specified | [4] |

| 2-Chloro-4-hydrazinylquinazoline | Hydrazine hydrate (reflux) | 2,4-Dihydrazinylquinazoline | Not specified | [4] |

Synthesis of Kinase Inhibitors

A prominent application of 2,4-dihaloquinazolines is in the synthesis of kinase inhibitors for cancer therapy. The quinazoline scaffold is a key pharmacophore in several approved drugs targeting the epidermal growth factor receptor (EGFR) and other kinases.

Gefitinib and Lapatinib: The anticancer drugs Gefitinib and Lapatinib, which are potent EGFR and dual EGFR/HER2 inhibitors respectively, are synthesized from 2,4-dichloroquinazoline precursors.[7][8] The synthesis involves the initial regioselective substitution at the C4 position with an appropriate aniline derivative, followed by further modifications. While these examples utilize the dichloro-analogue, the synthetic principles are directly applicable to this compound.

Experimental Protocols

The following protocols are representative examples of the synthesis and subsequent reaction of a 2,4-dihaloquinazoline intermediate.

Representative Synthesis of 2,4-Dichloroquinazoline

This protocol for the dichloro-analogue is provided as a likely model for the synthesis of this compound.

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

Procedure:

-

A mixture of quinazoline-2,4(1H,3H)-dione, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline in toluene is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloroquinazoline.

Regioselective Amination at the C4-Position

Materials:

-

This compound

-

Primary or secondary amine (e.g., 4-fluoroaniline)

-

Anhydrous isopropanol

-

Triethylamine (or other suitable base)

Procedure:

-

To a solution of this compound in anhydrous isopropanol, add the amine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) for a specified time, while monitoring the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the 2-bromo-4-aminoquinazoline derivative.

Caption: General workflow for synthesis and purification.

Role in Signaling Pathways: EGFR Inhibition

Quinazoline derivatives synthesized from 2,4-dihalo precursors are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis.[7]

Quinazoline-based inhibitors, such as gefitinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor. This blockade of the initial signaling event effectively shuts down the downstream proliferative and survival signals.

Caption: EGFR signaling pathway and inhibition by quinazolines.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its predictable and regioselective reactivity allows for the efficient construction of a wide range of functionalized quinazoline derivatives. The demonstrated success of this scaffold in the development of targeted cancer therapeutics, particularly EGFR inhibitors, underscores its significance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to facilitate the broader application of this compound in both academic and industrial research settings, paving the way for the discovery of novel therapeutic agents and functional materials.

References

- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. wisdomlib.org [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. brieflands.com [brieflands.com]

Spectroscopic and Synthetic Profile of 2,4-Dibromoquinazoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2,4-dibromoquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound (CAS No. 872998-61-3). This data is essential for the characterization and quality control of the compound.

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Infrared (IR) Spectroscopy | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Molecular Formula: C₈H₄Br₂N₂[1][2] Molecular Weight: 287.94 g/mol [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This method is based on established synthetic routes for analogous quinazoline derivatives.

Synthesis of this compound from Quinazoline-2,4-dione

This procedure outlines the conversion of quinazoline-2,4-dione to this compound.

Materials:

-

Quinazoline-2,4-dione

-

Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or other suitable base

-

Anhydrous toluene or other high-boiling inert solvent

-

Standard laboratory glassware for reflux and inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for filtration and purification (e.g., column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of quinazoline-2,4-dione (1 equivalent) and phosphorus oxybromide (excess, e.g., 5-10 equivalents) in anhydrous toluene is prepared. Alternatively, a mixture of phosphorus pentabromide and phosphorus oxychloride can be used.

-

A catalytic amount of N,N-dimethylaniline is added to the suspension.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The excess phosphorus halides and solvent are carefully removed under reduced pressure using a rotary evaporator.

-

The residue is cautiously quenched with ice-water.

-

The resulting crude product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic analysis.

Caption: Workflow for the Synthesis and Spectroscopic Analysis of this compound.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided information is intended to facilitate further research and development in the synthesis of novel quinazoline-based compounds with potential therapeutic applications.

References

The Uncharted Therapeutic Potential of 2,4-Dibromoquinazoline Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential therapeutic targets of 2,4-dibromoquinazoline derivatives. Capitalizing on the well-established pharmacological importance of the quinazoline scaffold, this document explores the prospective applications of its 2,4-dibromo analogue as a versatile precursor for novel therapeutic agents, primarily in the realm of oncology. By examining structurally related compounds, this guide extrapolates the likely mechanisms of action, key molecular targets, and experimental validation protocols for derivatives of this compound.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives are particularly renowned for their potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. The 2,4-disubstituted quinazoline motif, in particular, has been extensively explored, leading to the development of highly effective tyrosine kinase inhibitors (TKIs). While much of the existing research has focused on derivatives from 2,4-dichloroquinazoline, the analogous this compound presents a chemically similar and highly reactive starting material for the synthesis of novel drug candidates. The bromine atoms at the 2 and 4 positions serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of diverse pharmacophoric moieties to modulate biological activity and target specificity.

Key Potential Therapeutic Targets

Based on extensive data from analogous 2,4-disubstituted quinazoline derivatives, the primary therapeutic targets for compounds derived from this compound are anticipated to be within the protein kinase family, specifically receptor tyrosine kinases (RTKs) that play a crucial role in tumor angiogenesis and proliferation.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based inhibitors are among the most successful classes of EGFR antagonists.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the pro-angiogenic signals of VEGF.[3] Inhibition of VEGFR-2 kinase activity can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[3][4] Several 2,4-disubstituted quinazoline derivatives have demonstrated potent inhibitory activity against VEGFR-2.[3][4]

Quantitative Data: Potency of Analogous 2,4-Disubstituted Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of representative 2,4-disubstituted quinazoline derivatives, highlighting the potential potency that could be achieved with compounds synthesized from a this compound core.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2,4-Disubstituted Quinazoline Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 11d | VEGFR-2 | 5.49 | [3] |

| SQ2 | VEGFR-2 | 0.014 | [4] |

| 45a | EGFR | 0.13 | [1] |

| 45a | VEGFR | 0.56 | [1] |

| 7i | EGFR | 0.01732 | [5][6] |

| Erlotinib (Reference) | EGFR | 0.03325 | [5][6] |

| Gefitinib (Reference) | EGFR | 0.02542 | [5][6] |

| QDAU5 | VEGFR-2 | 0.00077 | [7] |

| QDAU5 | TIE-2 | 0.00887 | [7] |

| QDAU5 | EphB4 | 0.00321 | [7] |

Table 2: In Vitro Antiproliferative Activity of Selected 2,4-Disubstituted Quinazoline Derivatives against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8a | HeLa | Cervical Cancer | 3.05 | [8] |

| 8b | K562 | Leukemia | 3.31 | [8] |

| 8c | K562 | Leukemia | 2.03 | [8] |

| 7i | A549 | Lung Cancer | 2.25 | [5][6] |

| 7i | HT-29 | Colon Cancer | 1.72 | [5][6] |

| 7i | MCF-7 | Breast Cancer | 2.81 | [5][6] |

| 14g | K-562 | Leukemia | 0.622 | [9] |

| 14g | HCT-116 | Colon Cancer | <1.81 | [9] |

| 14g | MCF7 | Breast Cancer | <1.81 | [9] |

| SQ2 | HT-29 | Colon Cancer | 3.38 | [4] |

| SQ2 | COLO-205 | Colon Cancer | 10.55 | [4] |

Signaling Pathways and Mechanism of Action

Derivatives of this compound are expected to function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase domain, these compounds can prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the proposed point of inhibition by 2,4-disubstituted quinazoline derivatives.

Caption: EGFR signaling pathway and inhibition by 2,4-disubstituted quinazolines.

VEGFR-2 Signaling Pathway and Angiogenesis

The VEGFR-2 signaling pathway is central to angiogenesis. Its inhibition by 2,4-disubstituted quinazoline derivatives can halt this process. One of the key downstream pathways affected is the Akt/mTOR/p70s6k cascade.[3]

Caption: VEGFR-2 signaling and its inhibition, impacting angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel this compound derivatives.

Protocol 1: Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol is adapted from the synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline and is directly applicable to this compound due to the similar reactivity of the C-Br and C-Cl bonds in this context.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]

- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 2,4-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bonds in 2,4-dibromoquinazoline, a versatile building block in medicinal chemistry and materials science. The distinct electronic environment of the quinazoline core dictates a predictable and exploitable pattern of reactivity, primarily centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the regioselectivity of these transformations, provides exemplary experimental protocols, and presents quantitative data to aid in the design and execution of synthetic strategies.

The Reactivity Landscape of this compound

The quinazoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities, including as kinase inhibitors and anticancer agents. The bromine atoms at the C2 and C4 positions of this compound serve as excellent leaving groups, enabling the introduction of a wide array of functional groups.

A key feature of the reactivity of 2,4-dihaloquinazolines is the pronounced difference in electrophilicity between the C2 and C4 positions. The carbon at the 4-position is significantly more susceptible to nucleophilic attack than the carbon at the 2-position. This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C4. Consequently, reactions can often be performed sequentially, with the initial substitution occurring selectively at the C4 position under milder conditions, followed by substitution at the C2 position under more forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of this compound. A diverse range of nucleophiles, particularly amines, can readily displace the bromide at the C4 position.

Regioselectivity in SNAr

As a general rule, nucleophilic attack on this compound occurs preferentially at the C4 position. This allows for the synthesis of 2-bromo-4-substituted quinazolines. Subsequent substitution at the C2 position requires harsher reaction conditions, such as higher temperatures or the use of a stronger base.

Quantitative Data for SNAr Reactions

The following table summarizes representative examples of nucleophilic aromatic substitution reactions on this compound and its chloro-analogue, highlighting the preferential C4-substitution.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Aminoethanol | 2-[(2-chloroquinazolin-4-yl)amino]ethanol | DCM, reflux, 30 min | 88 | [1] |

| 4-Nitroaniline | 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | EtOH/DMF (5:1), reflux, 24h | 45 | [1] |

| Hydrazine hydrate | 2-chloro-4-hydrazinylquinazoline | Ethanol, 0-5 °C, 2 h | - | [2] |

| Benzyl amine | 6,8-dibromo-4-(benzylamino)-2-methylquinazoline | Ethanol, reflux, 6h | - | [3] |

Note: Data for the closely related 2,4-dichloroquinazoline is included to illustrate the general reactivity pattern.

Experimental Protocol: Synthesis of 2-Bromo-4-(alkylamino)quinazoline

This protocol describes a general procedure for the selective C4-amination of this compound.

Materials:

-

This compound

-

Alkylamine (e.g., butylamine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dioxane

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of this compound (1.0 mmol) in dioxane (10 mL), add the desired alkylamine (1.2 mmol) and DIPEA (2.5 mmol).

-

Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-(alkylamino)quinazoline.

Visualization: Mechanism of Nucleophilic Aromatic Substitution

The following diagram illustrates the generally accepted addition-elimination mechanism for the SNAr reaction at the C4 position of a 2,4-dihaloquinazoline.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling this compound with organoboron reagents. Similar to SNAr reactions, the C4 position is generally more reactive, allowing for selective mono-arylation or vinylation.

The following table presents examples of Suzuki-Miyaura coupling reactions with dihaloquinazolines.

| Aryl Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | 2-Chloro-4-phenyl-7-thioethylquinazoline | Pd(OAc)₂, PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | - | [4] |

| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-7-thioethylquinazoline | Pd(OAc)₂, PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [4] |

| 3-Thienylboronic acid | 2-Chloro-4-(3-thienyl)-7-thioethylquinazoline | Pd(OAc)₂, PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [4] |

Note: The provided examples utilize a 2,4,7-trichloroquinazoline derivative, demonstrating the higher reactivity of the C4 position in palladium-catalyzed cross-coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the C4 position of this compound.

Materials:

-

This compound

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., a mixture of toluene, ethanol, and water)

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

The following table provides examples of Buchwald-Hartwig amination reactions.

| Amine | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |

| Aniline | 2-Bromo-13α-estrone-3-methyl ether | Pd(OAc)₂, X-Phos | KOt-Bu | 95 | [6] |

| 4-Nitroaniline | 2-Bromo-13α-estrone-3-methyl ether | Pd(OAc)₂, X-Phos | KOt-Bu | 99 | [6] |

| Cyclohexane-1,2-diamine | 2-Bromo-6-methylpyridine | Pd₂(dba)₃, BINAP | NaOBuᵗ | 60 | [7] |

Note: While specific examples for this compound are limited in the readily available literature, these examples on similar substrates demonstrate the high efficiency of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination at the C4 position of this compound.

Materials:

-

This compound

-

Aryl amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP or X-Phos)

-

Base (e.g., NaOBuᵗ)

-

Toluene

-

Diethyl ether

-

Brine

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOBuᵗ, 1.4 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and add diethyl ether.

-

Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.[7]

The following diagram outlines the catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Spectroscopic Data of 2,4-Disubstituted Quinazolines

The following table provides representative ¹H and ¹³C NMR data for a selection of 2,4-disubstituted quinazolines.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,4-diphenylquinazoline | 8.70 – 8.68 (m, 2H), 8.15 (dt, J = 8.5 Hz, 1 Hz, 1H), 8.09 (dd, J = 8.5 Hz, 1.5 Hz, 1H), 7.87 – 7.83 (m, 3H), 7.58 – 7.55 (m, 3H), 7.53 – 7.48 (m, 4H) | 168.3, 160.2, 151.9, 138.2, 137.7, 133.5, 130.5, 130.2, 129.9, 129.1, 128.7, 128.5, 127.0, 121.7 | [8] |

| 4-methyl-2-phenylquinazoline | 8.63 – 8.60 (m, 2H), 8.08 – 8.06 (m, 2H), 7.85 (ddd, J = 8.5, 7.0 Hz, 1.5 Hz, 1H), 7.58 – 7.46 (m, 4H), 3.01 (s, 3H) | 168.3, 160.1, 150.3, 138.2, 133.5, 130.4, 129.2, 128.6, 128.5, 126.8, 124.9, 123.0, 22.0 | [8] |

| N², N⁴-bis(2-bromophenyl) quinazoline-2,4-diamine | 11.64 (s, 1H, NH),10.00 (s, 1H, NH), 8.71 (d, J = 8.0 Hz, 1H), 7.97 (t, J = 7.6 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 7.64–7.59 (m, 2H), 7.56 (d, J = 8.8 Hz, 2H), 7.49 (t, J = 7.6 Hz, 1H), 7.33 (t, J = 7.2 Hz, 1H), 7.17–7.10 (m, 2H) | - | [9] |

| N², N⁴-bis(4-methoxyphenyl)quinazoline-2,4-diamine | 11.13 (s, 1H, NH), 10.43 (s, 1H, NH), 8.70 (d, J = 8.0 Hz, 1H), 7.86 (t, J = 7.6 Hz, 1H), 7.58 (d, J = 6.8 Hz, 3H), 7.50 (t, J = 7.2 Hz, 1H), 7.35 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 6.90 (d, J = 6.4 Hz, 2H), 3.79 (s, 3H, methoxy), 3.76 (s, 3H, methoxy) | 158.9, 157.3, 151.6, 139.1, 135.4, 129.7, 126.0, 124.7, 124.5, 117.2, 113.9, 113.6, 110.3, 55.3, 55.2 | [9] |

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a diverse range of functionalized quinazoline derivatives. The differential reactivity of the C2 and C4 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of these transformations, supported by experimental data and protocols, to facilitate the work of researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 2,4-Dibromoquinazoline in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile

The solubility of a compound is a critical physical property that affects its absorption and distribution in a biological system. For quinazoline derivatives, solubility can vary significantly based on the nature and position of substituents on the quinazoline ring.

Experimental Protocol: Gravimetric Method for Solubility Determination